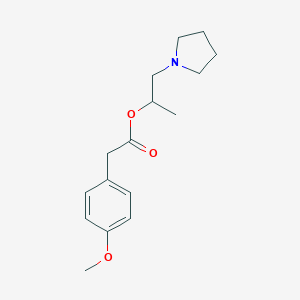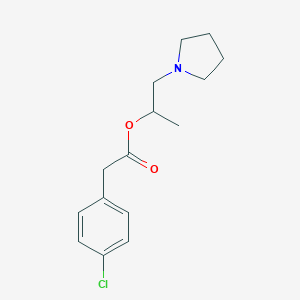
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate, commonly known as DMFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMFP is a derivative of benzoate and is synthesized by reacting 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid.
Mecanismo De Acción
The mechanism of action of DMFP is not fully understood, but it is believed to interact with GPCRs and modulate their activity. GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
DMFP has been shown to have various biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of cell proliferation, and the induction of apoptosis. DMFP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMFP is its high yield and easy synthesis, making it a cost-effective reagent for scientific research. DMFP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, DMFP is highly toxic and should be handled with care. It is also important to note that DMFP is not suitable for use in drug development due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of DMFP in scientific research. One potential application is the development of DMFP-derived ligands for GPCRs, which could lead to the discovery of new drugs for the treatment of various diseases. Another direction is the use of DMFP-containing polymers for drug delivery, which could improve the efficacy and specificity of drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of DMFP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, DMFP is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is synthesized by reacting 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid and has been shown to have various biochemical and physiological effects. While DMFP is highly toxic and not suitable for use in drug development, it has potential applications in the development of new ligands for GPCRs and drug delivery systems. Further studies are needed to fully understand the mechanism of action of DMFP and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of DMFP involves the reaction of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-ol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization or column chromatography. The yield of DMFP is typically high, ranging from 70-90%.
Aplicaciones Científicas De Investigación
DMFP has been extensively studied for its potential applications in scientific research. It is primarily used as a reagent for the synthesis of other compounds, such as DMFP-derived ligands for G-protein coupled receptors (GPCRs) and DMFP-containing peptides for drug delivery. DMFP is also used as a precursor for the synthesis of other benzoate derivatives, such as DMFP-based fluorescent dyes and DMFP-containing polymers.
Propiedades
Fórmula molecular |
C17H24FNO2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-12-5-4-6-13(2)19(12)11-14(3)21-17(20)15-7-9-16(18)10-8-15/h7-10,12-14H,4-6,11H2,1-3H3 |
Clave InChI |
UWBNPVDYTHSVEP-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)F)C |
SMILES canónico |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)


![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
